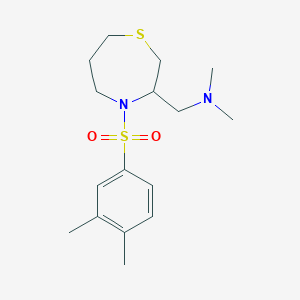
5-Bromo-2-(3-fluorobenzyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(3-fluorobenzyloxy)pyridine is a chemical compound with the formula C12H9BrFNO. It has a molecular weight of 282.11 . It is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(3-fluorobenzyloxy)pyridine involves a pyridine ring substituted with a bromo group at the 5-position and a 3-fluorobenzyloxy group at the 2-position . A detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Synthesis of Novel Compounds
5-Bromo-2-(3-fluorobenzyloxy)pyridine serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the scalable synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, an important intermediate in the development of HIV-1 integrase inhibitors (Boros et al., 2007). Similarly, its role in the N-arylation of 3-alkoxypyrazoles demonstrates its versatility in creating new chemical entities for pharmaceutical libraries (Guillou et al., 2010).
Spectroscopic and Photophysical Studies
The compound has also been subject to spectroscopic and photophysical studies. For instance, the spectroscopic characterization of closely related compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, reveals insights into their structure and properties, including non-linear optical (NLO) properties and interactions with DNA, suggesting potential applications in biomedical imaging and therapy (Vural & Kara, 2017).
Antimicrobial Activity
Derivatives synthesized from 5-Bromo-2-(3-fluorobenzyloxy)pyridine have shown significant antimicrobial activity. The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation as antimicrobial agents highlight the potential of these compounds in developing new antibiotics (Bayrak et al., 2009).
Antioxidant and Anticholinergic Activities
Research into the synthesis of bromophenols, including derivatives of 5-Bromo-2-(3-fluorobenzyloxy)pyridine, has uncovered compounds with potent antioxidant and anticholinergic activities. These findings indicate potential applications in neuroprotective therapies and the management of oxidative stress-related diseases (Rezai et al., 2018).
Catalytic Applications
The compound has also found applications in catalysis, specifically in the synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions. Such research not only advances our understanding of catalytic processes but also opens up new avenues for synthesizing complex organic molecules with potential applications in various industries (Ahmad et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-[(3-fluorophenyl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-10-4-5-12(15-7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFYVGUFUXCBOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-fluorobenzyloxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

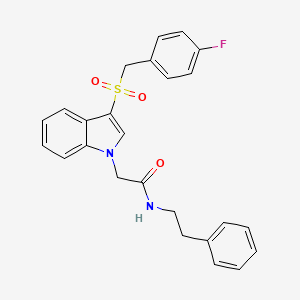

![Ethyl 2-[(adamantan-1-yl)amino]acetate](/img/structure/B2675871.png)

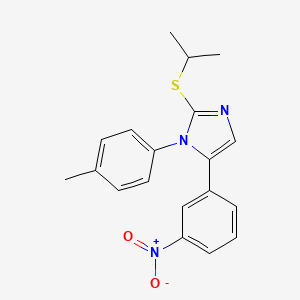
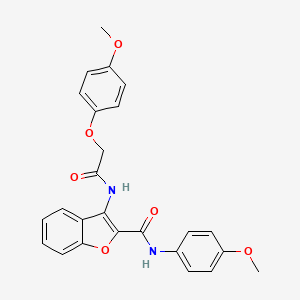

![N-(4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2675882.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide](/img/structure/B2675884.png)

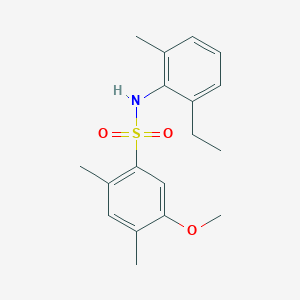
![2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2675888.png)
